Rehmannioside A

Description

Overview of Rehmannioside A as a Natural Product

This compound is a naturally occurring iridoid glycoside that has been isolated from the roots of Rehmannia glutinosa, a plant belonging to the Orobanchaceae family. medchemexpress.comnih.govchemfaces.comnih.gov This plant, commonly known as Chinese foxglove, is a staple in traditional Asian medicine. mdbiowellness.comnhc.com As a chemical entity, this compound is characterized by a complex structure typical of iridoid glycosides. chemfaces.com Its molecular formula is C21H32O15. nih.gov Scientific investigations focus on this compound due to its presence in a medicinally significant plant and its potential biological activities. medchemexpress.comapexbt.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 81720-05-0 | medchemexpress.comnih.govchemfaces.comglpbio.comaobious.com |

| Molecular Formula | C21H32O15 | nih.gov |

| Molecular Weight | 524.47 g/mol | cymitquimica.com |

| Class | Iridoid Glycoside | chemfaces.com |

| Natural Source | Roots of Rehmannia glutinosa | chemfaces.com |

Historical Context and Traditional Uses (e.g., from Rehmannia glutinosa)

Rehmannia glutinosa, the source of this compound, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. mdbiowellness.comwebmd.comrestorativemedicine.org In TCM, the root of the plant, known as Di Huang, is used in two forms: fresh (Sheng Di Huang) and prepared/cured (Shu Di Huang). nhc.comremedysnutrition.com Traditionally, unprocessed Rehmannia root was used to reduce heat in the blood, nourish the body's yin (restoring balance), and promote the production of body fluids. nhc.com

The herb has been historically applied to a wide array of conditions, including those related to blood deficiency, such as anemia, and to regulate menses. mdbiowellness.comremedysnutrition.com It has also been used for treating lower back pain, bone injuries, and uterine bleeding. remedysnutrition.com Furthermore, traditional applications include addressing inflammatory conditions, diabetes, and issues related to the kidneys and adrenal glands. webmd.comrestorativemedicine.orgremedysnutrition.com The plant is one of the 50 fundamental herbs in Chinese herbalism and is officially listed in the Pharmacopoeia of the People's Republic of China. restorativemedicine.orgremedysnutrition.com While traditional use pertains to the whole herb, modern research aims to understand the contributions of its individual chemical constituents, such as this compound, to its historically observed effects.

Current Research Landscape and Significance

The contemporary scientific investigation of this compound is centered on elucidating the molecular mechanisms behind its biological activities. Research has highlighted its potential in several key areas, primarily focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. medchemexpress.comresearchgate.net

Studies have shown that this compound exerts anti-inflammatory effects by modulating specific signaling pathways. apexbt.com For instance, it has been found to inhibit the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory process. apexbt.comjkom.org Research in BV2 microglial cells indicated that this compound can inhibit the release of pro-inflammatory mediators. medchemexpress.com

In the realm of neuroscience, this compound is being explored for its neuroprotective potential. researchgate.netnih.gov Studies suggest it may improve cognitive function and offer protection against nerve damage. researchgate.netnih.gov Research on models of vascular dementia and cerebral ischemia has shown that this compound can attenuate cognitive deficits. researchgate.netnih.gov The mechanisms for these effects are linked to its ability to suppress oxidative stress, inflammation, and apoptosis (cell death) in the brain. nih.gov Specifically, it has been shown to activate the PI3K/AKT/Nrf2 signaling pathway and inhibit ferroptosis, a form of regulated cell death. researchgate.netnih.gov Further studies have demonstrated its potential antidepressant-like effects by inhibiting endoplasmic reticulum stress and apoptosis in the hippocampus. nih.gov

The antioxidant activity of this compound is another significant area of research. medchemexpress.com It has been shown to improve the viability of cells under oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS). medchemexpress.comnih.gov This antioxidant capacity is believed to contribute significantly to its neuroprotective and other observed biological effects. nih.gov

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Findings | Investigated Pathways/Mechanisms | Model System | Source |

|---|---|---|---|---|

| Anti-inflammation | Inhibits the release of pro-inflammatory mediators. | Inhibition of NF-κB and MAPK signaling pathways. | BV2 microglial cells | medchemexpress.comapexbt.com |

| Neuroprotection | Improves cognitive impairment and reduces neurological deficits after cerebral ischemia. | Activation of PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling; inhibition of ferroptosis. | Rat models of cerebral ischemia; SH-SY5Y cells | researchgate.netnih.gov |

| Neuroprotection | Attenuates cognitive deficits in vascular dementia. | Suppression of oxidative stress, inflammation, and apoptosis; activation of Nrf2; inactivation of NF-κB and Caspase-3. | Rat models of vascular dementia; cells stimulated by hydrogen peroxide | nih.gov |

| Antidepressant-like Effects | Exhibits antidepressant-like effects. | Inhibition of endoplasmic reticulum stress and apoptosis in the hippocampus. | Rat models of chronic unpredictable mild stress | nih.gov |

| Antioxidant Activity | Improves cell viability and inhibits oxidative stress. | Increased SOD and CAT activity; reduced MDA and ROS levels. | HK2 cells under high-glucose conditions | medchemexpress.com |

| Systemic Lupus Erythematosus (SLE) | Network pharmacology analysis suggests potential therapeutic effects. | PI3K-Akt signaling pathway, neutrophil extracellular trap formation, apoptosis. | In silico (network pharmacology, molecular docking) | nih.gov |

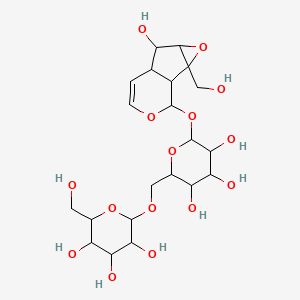

Structure

2D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSOISBYQKHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Structural Elucidation Studies

Biosynthetic Pathways of Rehmannioside A

This compound is a characteristic iridoid glycoside found in the medicinal plant Rehmannia glutinosa. nih.gov Its biosynthesis is a multi-step process originating from general terpenoid metabolism and culminating in specific glycosylation events. The pathway is understood to follow the general route for the formation of carbocyclic iridoids like catalpol (B1668604), which serves as a direct precursor to this compound. nih.govthieme-connect.com

The biosynthesis of this compound begins with the universal precursors of all terpenoids: Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, these five-carbon units are primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids.

The key steps leading to the core iridoid structure are:

Formation of Geranyl Diphosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed to form the ten-carbon monoterpene precursor, Geranyl Diphosphate (GPP). This reaction is a critical branch point, directing carbon flux towards monoterpenoid biosynthesis. mdpi.com

Conversion to Iridoid Skeleton: GPP undergoes a series of cyclization and oxidation reactions to form the characteristic cis-fused cyclopentan-[c]-pyran skeleton of iridoids. The biosynthesis is believed to proceed through Route II, which involves intermediates like 8-epi-iridodial and leads to the formation of aucubin (B1666126) and its derivative, catalpol. nih.gov

Formation of Catalpol: Catalpol is the immediate iridoid precursor to this compound. thieme-connect.com Its formation involves several hydroxylation and glycosylation steps from the initial iridoid aglycone.

Final Glycosylation: The final step in the biosynthesis of this compound is the specific glycosylation of catalpol. A galactose molecule is attached to the glucose moiety of catalpol, forming a disaccharide chain. thieme-connect.com This results in the final structure of this compound, which is chemically defined as 6'-O-α-D-galactopyranosylcatalpol. thieme-connect.com

Table 1: Key Precursor Compounds in this compound Biosynthesis

| Precursor Compound | Chemical Class | Role in Pathway |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid | Universal 5-carbon building block for terpenoids. mdpi.com |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid | Universal 5-carbon building block for terpenoids. mdpi.com |

| Geranyl Diphosphate (GPP) | Monoterpene Precursor | 10-carbon intermediate, directs carbon flow to monoterpenoids. mdpi.com |

| Catalpol | Iridoid Glycoside | Immediate precursor to this compound. nih.govthieme-connect.com |

The conversion of precursor compounds into this compound is catalyzed by a series of specific enzymes. While the complete pathway has not been fully elucidated in R. glutinosa, key enzymatic steps have been identified through homology with related pathways and transcriptome analysis. nih.govmdpi.com

Key enzymes in the proposed pathway include:

DXS and DXR: 1-Deoxy-d-xylulose-5-phosphate synthase (DXS) and 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) are crucial enzymes in the MEP pathway that produces IPP and DMAPP. nih.gov

Geraniol Synthase (GES): This enzyme is believed to catalyze the conversion of GPP to geraniol, an early committed step in the pathway. mdpi.com

Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol. Its activity is dependent on an electron donor, cytochrome P450 reductase (CPR). mdpi.commdpi.com

UDP-glucosyltransferase (UGT): A family of enzymes responsible for glycosylation. A specific UGT attaches a glucose molecule to the iridoid aglycone to form catalpol. Another UGT is hypothesized to catalyze the final step, the addition of galactose to catalpol to yield this compound. mdpi.com

Table 2: Putative Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Catalyzed Reaction |

| 1-Deoxy-d-xylulose-5-phosphate synthase (DXS) | Transferase | Key regulatory enzyme in the MEP pathway. nih.govmdpi.com |

| Geraniol Synthase (GES) | Synthase | Converts GPP to geraniol. mdpi.com |

| Geraniol 10-hydroxylase (G10H) | Cytochrome P450 Monooxygenase | Hydroxylates geraniol, a committed step in iridoid biosynthesis. nih.govmdpi.com |

| Cytochrome P450 Reductase (CPR) | Oxidoreductase | Provides electrons for G10H activity. mdpi.commdpi.com |

| UDP-glucosyltransferase (UGT) | Transferase | Catalyzes the transfer of sugar moieties, including the formation of catalpol and its subsequent conversion to this compound. mdpi.com |

The biosynthesis of this compound is under tight genetic control. Transcriptome analyses of R. glutinosa have identified numerous candidate genes that encode the enzymes involved in this pathway. nih.gov The expression levels of these genes are correlated with the accumulation of iridoid compounds.

Studies have shown that genes for the MEP pathway (e.g., DXS, DXR) and early iridoid biosynthesis (e.g., GES, G10H, CPR) are actively expressed in the tuberous roots of R. glutinosa, where these compounds accumulate. nih.govmdpi.com The expression of these genes can be influenced by various factors, leading to changes in the metabolic flux towards iridoid production. Furthermore, transcription factors, such as homologs of ORCA3, which are known to regulate secondary metabolite biosynthesis, have been identified in R. glutinosa, suggesting a coordinated regulatory network for the production of this compound and related compounds. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive identification and structural elucidation of this compound rely on a combination of advanced chromatographic and spectroscopic methods. mdpi.com These techniques are essential for both isolating the compound in pure form and determining its complex three-dimensional structure.

For initial separation and purification from the complex chemical matrix of Rehmannia glutinosa root extracts, various chromatographic techniques are employed. These include:

Column Chromatography (CC): Often used for initial fractionation of the crude extract. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These high-resolution techniques are crucial for the final purification of this compound and for quantitative analysis. researchgate.netresearchgate.net Methods are often coupled with a photodiode array (PDA) detector. researchgate.net

Once purified, the structure of this compound is confirmed using a suite of spectroscopic techniques:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental formula of the compound. mdpi.com Tandem MS (MS/MS) provides information on fragmentation patterns, which helps to identify the core iridoid structure and the nature of the sugar moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for complete structural elucidation. numberanalytics.com

1D NMR (¹ H and ¹³ C): Provides information about the number and types of protons and carbons in the molecule. researchgate.net

2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) establish long-range and direct carbon-proton correlations, respectively, allowing for the unambiguous assignment of the entire molecular structure, including the linkage points between the catalpol core and the two sugar units. mdpi.comresearchgate.net

Table 3: Analytical Techniques for this compound

| Technique | Abbreviation | Purpose |

| High-Performance Liquid Chromatography | HPLC | Purification and quantification. google.comencyclopedia.pub |

| Ultra-Performance Liquid Chromatography | UPLC | High-resolution separation and quantification. researchgate.net |

| High-Resolution Mass Spectrometry | HR-MS | Determination of precise molecular formula. mdpi.com |

| Nuclear Magnetic Resonance | NMR | Complete structural elucidation (¹H, ¹³C, 2D NMR). researchgate.netnumberanalytics.comjchps.com |

Pharmacological Investigations of Rehmannioside a

Neuroprotective Activities and Mechanisms

Rehmannioside A demonstrates significant neuroprotective effects through a variety of mechanisms, including the reduction of neuronal cell death, enhancement of cognitive functions, and modulation of immune responses within the central nervous system. medchemexpress.commedkoo.com

Research indicates that this compound plays a crucial role in protecting neurons from apoptosis, or programmed cell death. ajol.info In models of spinal cord injury, this compound has been shown to reduce neuronal apoptosis by inhibiting the NF-κB and MAPK signaling pathways. medchemexpress.commedkoo.comresearchgate.net This inhibition helps to prevent the cascade of events that lead to cell death. Furthermore, in studies related to vascular dementia, this compound demonstrated anti-apoptotic capabilities by inactivating Caspase-3, a key executioner enzyme in the apoptotic process. nih.govresearchgate.net It also protects co-cultured neurons from apoptosis by inhibiting the release of pro-inflammatory mediators from microglial cells. medchemexpress.comfrontiersin.orgselleckchem.comselleckchem.commedchemexpress.com

Multiple studies have highlighted the potential of this compound to ameliorate cognitive deficits. researchgate.netnih.gov In animal models of vascular dementia, treatment with this compound led to a notable improvement in cognitive function, as observed through behavioral tests like the Morris water maze. nih.gov This improvement is associated with the attenuation of histological damage in the hippocampus, a brain region critical for learning and memory. nih.gov Further investigations into cerebral ischemia have shown that this compound improves cognitive impairment by inhibiting ferroptosis, a form of iron-dependent cell death. researchgate.netnih.govkjpp.net This neuroprotective effect is mediated through the activation of the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways. frontiersin.orgresearchgate.netnih.gov The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, in particular, appears to be a key mechanism through which this compound exerts its neuroprotective and cognitive-enhancing effects. nih.govmdpi.comfrontiersin.org

Anti-inflammatory Effects and Mechanisms

Beyond its neuroprotective roles, this compound exhibits potent anti-inflammatory properties by directly targeting key molecules and pathways involved in the inflammatory cascade. ajol.infokjpp.net

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production and release of various inflammatory mediators. ajol.infomedchemexpress.com Research has shown that it can inhibit the release of pro-inflammatory molecules from microglial cells. medchemexpress.comresearchgate.net This suppression is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation. medchemexpress.comajol.info By blocking these pathways, this compound effectively dampens the inflammatory response at a molecular level. ijpsonline.comijpsonline.com

Cytokines are small proteins that play a critical role in cell signaling during immune responses. This compound has been shown to modulate the expression of several key pro-inflammatory and anti-inflammatory cytokines. It can decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). ijpsonline.comijpsonline.com This reduction in pro-inflammatory cytokines helps to alleviate the inflammatory state. nih.gov

Conversely, this compound has been found to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). ijpsonline.comijpsonline.com IL-10 plays a crucial role in suppressing inflammatory responses and promoting immune tolerance. pneumon.orgjfda-online.com By creating a balance that favors anti-inflammatory cytokines over pro-inflammatory ones, this compound contributes to the resolution of inflammation. ijpsonline.comijpsonline.com The regulation of these cytokines is also linked to the inhibition of the NF-κB pathway. ijpsonline.comijpsonline.com

Data Tables

Table 1: Neuroprotective Mechanisms of this compound

| Mechanism | Key Findings | Signaling Pathways Involved | References |

| Attenuation of Neuronal Apoptosis | Reduces neuronal cell death. | NF-κB, MAPK, Caspase-3 | medchemexpress.commedkoo.comajol.inforesearchgate.netnih.govresearchgate.netmdpi.com |

| Improvement of Cognitive Impairment | Enhances learning and memory. | PI3K/AKT/Nrf2, SLC7A11/GPX4 | nih.govresearchgate.netnih.govkjpp.netmdpi.comfrontiersin.org |

| Mediation of Microglial Polarization | Promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | NF-κB, MAPK | medchemexpress.comajol.inforesearchgate.netfrontiersin.orgmedchemexpress.com |

Table 2: Anti-inflammatory Mechanisms of this compound

| Mechanism | Key Findings | Signaling Pathways Involved | References |

| Suppression of Inflammatory Mediators | Inhibits the release of pro-inflammatory molecules. | NF-κB, MAPK | medchemexpress.comajol.infomedchemexpress.comresearchgate.netijpsonline.comijpsonline.com |

| Regulation of Cytokine Expression | Decreases pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and increases anti-inflammatory cytokine (IL-10). | NF-κB | ijpsonline.comijpsonline.comnih.govpneumon.orgjfda-online.com |

Inhibition of NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. ijpsonline.comnih.govnih.gov Its inhibitory action on this pathway helps to suppress the release of pro-inflammatory mediators. ajol.infomedchemexpress.commedchemexpress.com Studies have demonstrated that this compound can attenuate neuronal apoptosis by suppressing the NF-κB pathway, highlighting its neuroprotective potential. ajol.infomedchemexpress.comresearchgate.net In models of inflammation, this compound prevents the activation and nuclear translocation of NF-κB. ijpsonline.com This blockade is crucial as activated NF-κB typically enhances the expression of pro-inflammatory cytokines. ijpsonline.com For instance, in liver cells exposed to inflammatory stimuli, this compound may prevent the excessive production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha), thereby mitigating the inflammatory response. ijpsonline.com This mechanism is also implicated in its therapeutic effects in spinal cord injury models, where it inhibits the release of inflammatory mediators from microglia. medchemexpress.comresearchgate.net

| Model/Cell Type | Key Findings | Reference |

|---|---|---|

| Microglia (in vitro) | Inhibited the release of pro-inflammatory mediators by suppressing the NF-κB pathway. | medchemexpress.comresearchgate.net |

| Hepatocytes (in vitro) | Blocked the activation of NF-κB, preventing excessive production of IL-6 and TNF-alpha. | ijpsonline.com |

| Spinal Cord Injury (in vivo) | Attenuated neuronal apoptosis by inhibiting NF-κB signaling. | ajol.info |

| Vascular Dementia Model (in vivo) | Reduced cognitive deficits through inactivation of NF-κB. | researchgate.net |

Inhibition of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another key target of this compound. ajol.infomedchemexpress.commedchemexpress.com Research indicates that this compound exerts its therapeutic effects in various conditions by inhibiting this pathway. ajol.infonih.govnih.gov For example, it protects renal tubular epithelial cells from high glucose-induced apoptosis and oxidative stress by suppressing the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2). ajol.info This anti-apoptotic function is linked to the inhibition of p38 MAPK and ERK1/2 phosphorylation. ajol.info

In studies related to psoriasis, this compound was found to inhibit the TRAF6/MAPK signaling pathway, which is activated by Interleukin-17A (IL-17A) stimulation in human keratinocyte (HaCaT) cells. nih.govnih.gov This inhibition leads to a reduction in the inflammatory response and inhibits the abnormal proliferation of these cells. nih.gov Furthermore, in microglia, this compound treatment suppresses the MAPK signaling pathway, which contributes to its neuroprotective and anti-inflammatory effects in spinal cord injury models. medchemexpress.comresearchgate.net

| Model/Cell Type | Specific Pathway/Protein Targeted | Observed Effect | Reference |

|---|---|---|---|

| HK2 Renal Cells (High Glucose-induced) | p-p38 MAPK, p-ERK1/2 | Suppressed phosphorylation, protecting against apoptosis and oxidative stress. | ajol.info |

| HaCaT Keratinocytes (IL-17A-stimulated) | TRAF6/MAPK pathway | Inhibited the pathway, reducing inflammation and cell proliferation. | nih.govnih.gov |

| BV2 Microglia (LPS-stimulated) | ERK, p38, JNK | Suppressed phosphorylation of MAPK proteins. | researchgate.net |

Modulation of Macrophage M2 Polarization

This compound has been shown to modulate the polarization of macrophages, specifically promoting the switch towards the anti-inflammatory M2 phenotype. ajol.infomedchemexpress.comresearchgate.net This effect is closely linked to its inhibition of the NF-κB and MAPK signaling pathways. ajol.infomedchemexpress.com In vitro studies demonstrate that this compound promotes M2 polarization in microglia, which in turn protects co-cultured neurons from apoptosis. ajol.infomedchemexpress.com The process of macrophage polarization is critical in the inflammatory response, with M1 macrophages generally being pro-inflammatory and M2 macrophages being involved in anti-inflammatory responses and tissue repair. imrpress.commdpi.com By facilitating the M2 phenotype, this compound helps to resolve inflammation and contributes to tissue repair, an effect observed in spinal cord injury models. ajol.inforesearchgate.net

Antioxidant Activities and Mechanisms

Reduction of Oxidative Stress

This compound demonstrates significant antioxidant properties by effectively reducing oxidative stress in various pathological conditions. ajol.inforesearchgate.net Studies have shown its ability to attenuate oxidative stress in models of diabetic nephropathy and vascular dementia. ajol.inforesearchgate.net In high glucose-induced renal tubular epithelial cells, this compound treatment suppressed oxidative stress. ajol.info Similarly, in a rat model of vascular dementia, it attenuated cognitive deficits by suppressing oxidative stress. ajol.info The mechanism for this activity has been linked to the activation of specific signaling pathways, such as the PI3K/Nrf2/SLC7A11 pathway, which plays a role in regulating oxidative stress tolerance. nih.gov

Inhibition of Reactive Oxygen Species (ROS) Production

A key mechanism behind the antioxidant activity of this compound is its ability to inhibit the production of reactive oxygen species (ROS). ajol.infoscielo.brsmw.ch ROS are highly reactive molecules that, in excess, can cause significant damage to cells. smw.chmedchemexpress.eu Hyperglycemia is known to increase the production of ROS, which aggravates oxidative stress. ajol.info Research has demonstrated that this compound can suppress this hyperglycemia-induced ROS production in renal tubular epithelial cells. ajol.info This inhibition of ROS generation is a crucial component of its protective effects against cellular damage and apoptosis. ajol.infoscielo.br

Modulation of Antioxidant Enzymes (e.g., SOD, Catalase, MDA, GSH)

| Enzyme/Marker | Effect of this compound Treatment | Model | Reference |

|---|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Increased levels/activity. | High Glucose-induced HK2 cells. | ajol.inforesearchgate.net |

| Catalase | Increased levels/activity. | High Glucose-induced HK2 cells. | ajol.inforesearchgate.net |

| Malondialdehyde (MDA) | Decreased levels. | High Glucose-induced HK2 cells. | ajol.inforesearchgate.net |

Investigations in Specific Disease Models

Diabetic nephropathy is a serious complication of diabetes, and studies have explored the effects of this compound in this context. In an in vitro model using human kidney 2 (HK2) cells exposed to high glucose (HG) to mimic DN conditions, this compound demonstrated protective effects. ajol.inforesearchgate.net Treatment with this compound significantly improved the survival of these cells. ajol.inforesearchgate.net

The compound was found to suppress apoptosis (programmed cell death) and inhibit oxidative stress in the HG-induced HK2 cells. ajol.inforesearchgate.net This was evidenced by the modulation of apoptosis-related proteins and a reduction in markers of oxidative damage. ajol.info The underlying mechanism for these protective effects was identified as the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. ajol.inforesearchgate.net These findings suggest that this compound could be a potential therapeutic agent for diabetic nephropathy, although further in vivo and clinical studies are necessary for validation. ajol.inforesearchgate.net

Table 1: Research Findings on this compound in Diabetic Nephropathy

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|

Psoriasis is a chronic inflammatory skin condition. Research into this compound's role in psoriasis has utilized human immortalized keratinocyte (HaCaT) cells stimulated with interleukin-17A (IL-17A) to create a cellular model of the disease. nih.govnih.gov

In this model, this compound was shown to reduce the viability of the cells and help restore a normal cell cycle distribution. nih.govnih.gov It also decreased the expression of keratin (B1170402) family members KRT6 and KRT17, which are typically overexpressed in psoriasis. nih.govnih.gov Furthermore, this compound inhibited the release of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β, and lowered the expression of chemokines like S100A7, S100A9, and CXCL2. nih.govnih.gov The mechanism behind these anti-psoriatic effects was linked to the inhibition of the TRAF6/MAPK signaling pathway, which is activated by IL-17A. nih.govnih.govresearchgate.net

Table 2: Research Findings on this compound in Psoriasis

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|

The potential of this compound in treating Systemic Lupus Erythematosus (SLE) has been explored through network pharmacology, molecular docking, and molecular dynamics simulations. nih.govresearcher.life These computational studies identified several key target proteins for this compound, including HSP90AA1, HIF1A, PIK3CA, MTOR, and TLR4. nih.govresearcher.life

The analysis indicated that the therapeutic effects of this compound in SLE may be mediated through pathways such as the PI3K-Akt signaling pathway, neutrophil extracellular trap formation, and apoptosis. nih.govresearcher.life Molecular docking studies revealed a high binding affinity of this compound for mTOR, suggesting it is a crucial target. nih.govresearcher.life The biological processes most significantly associated with this compound's action in this context were the response to oxidative stress and reactive oxygen species. nih.govresearcher.life

Table 3: Research Findings on this compound in Systemic Lupus Erythematosus

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|

In the context of spinal cord injury, this compound has been shown to mediate microglial polarization and reduce neuronal apoptosis. ajol.info These effects are thought to be achieved by suppressing the NF-κB and MAPK signaling pathways. ajol.info By inhibiting these pathways, this compound helps to reduce inflammation and protect neurons from cell death, which are critical factors in the repair process following a spinal cord injury. ajol.info

Table 4: Research Findings on this compound in Spinal Cord Injury Repair

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|

Vascular dementia is a neurodegenerative disorder with cognitive decline. In rat models of vascular dementia, this compound has demonstrated neuroprotective effects. nih.govnih.gov Administration of the compound led to reduced cognitive deficits. nih.gov

Histological analysis of the hippocampus in these rats showed that this compound attenuated the structural alterations associated with vascular dementia. nih.gov The therapeutic effects were linked to the suppression of oxidative stress, inflammation, and apoptosis within the hippocampus. nih.gov This was associated with the activation of the nuclear erythroid related factor-2 (Nrf2) pathway and the inactivation of nuclear factor-κB (NF-κB) and Caspase-3. nih.gov

Table 5: Research Findings on this compound in Vascular Dementia

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|

The hepatoprotective effects of this compound have been investigated in a mouse model of acute liver injury. In this model, treatment with this compound resulted in a decrease in the levels of the pro-inflammatory cytokine IL-6. ijpsonline.com This suggests that this compound may help to mitigate liver damage by reducing inflammation. ijpsonline.com

Table 6: Research Findings on this compound in Liver Diseases

| Study Model | Key Observations | Proposed Mechanism of Action |

|---|---|---|

| Mouse model of acute liver injury | - Decreased levels of IL-6 | - Reduction of inflammation |

Osteoporosis

This compound, an iridoid glycoside, has been identified as a potential therapeutic agent for osteoporosis. nih.gov Research has focused on its role in promoting the differentiation of osteoblasts, the cells responsible for new bone formation. One study explored the effects of this compound on glucocorticoid-induced osteoporosis (GIOP), a common form of secondary osteoporosis. The findings indicated that this compound protects against bone loss in mice with GIOP by enhancing osteoblast-mediated bone formation. nih.gov

The mechanism of action appears to involve specific cellular signaling pathways. Studies have shown that this compound promotes the osteogenic differentiation of MC3T3-E1 cells (pre-osteoblastic cells) by regulating the PI3K/AKT signaling pathway. nih.gov This pathway is crucial for cell survival, proliferation, and differentiation. By activating this pathway, this compound helps to stimulate the development of bone-forming cells. nih.gov While this compound is a component of Rehmanniae Radix, which is used in traditional medicine for bone health, the specific contributions of this compound are a subject of ongoing research. researchgate.netnih.gov The herb Rehmanniae Radix is believed to exert its anti-osteoporotic effects by regulating kidney and liver functions and improving blood circulation, according to traditional Chinese medicine principles. nih.gov Network pharmacology studies on Rehmanniae Radix Preparata (a processed form of the root) have identified that its anti-osteoporosis effects may involve multiple signaling pathways, including the PI3K-Akt, MAPK, and estrogen signaling pathways. researchgate.netnih.gov

Table 1: Research Findings on this compound and Osteoporosis

| Model/System | Key Findings | Mechanism of Action | Reference |

| Glucocorticoid-induced osteoporosis (GIOP) in mice | Protected against bone loss by promoting osteoblast-mediated bone formation. | Promotion of osteoblastic differentiation. | nih.gov |

| MC3T3-E1 pre-osteoblastic cells | Promoted osteogenic differentiation. | Regulation of the PI3K/AKT signaling pathway. | nih.gov |

Anti-depressant Effects

Investigations into the pharmacological properties of this compound have revealed potential anti-depressant effects. researchgate.netdbcls.jp Although it has demonstrated neuroprotective properties, its specific impact on depression has been the focus of more recent studies. researchgate.net

In a study using a rat model of depression induced by chronic unpredictable mild stress (CUMS), this compound showed antidepressant-like effects. researchgate.net The research indicated that these effects are achieved through the inhibition of endoplasmic reticulum stress and apoptosis (programmed cell death) within the hippocampus, a brain region critical for mood regulation and memory. researchgate.netx-mol.net The CUMS-induced model produced typical depressive behaviors in the rats, which were mitigated by the administration of this compound. researchgate.net Mechanistically, the study suggested that the MAPK signaling pathway is involved in these protective effects. researchgate.net

Ovarian Hypofunction Diseases (in context of Rehmanniae Radix)

Rehmanniae Radix, the root of Rehmannia glutinosa, is frequently used in Traditional Chinese Medicine (TCM) formulations to treat ovarian hypofunction diseases. frontiersin.orgnih.gov These conditions, which include diminished ovarian reserve and premature ovarian insufficiency, are often attributed to "kidney deficiency" in TCM theory. frontiersin.org Processed Rehmanniae Radix is particularly noted for its role in invigorating the kidney, which is linked to growth, development, and reproduction. frontiersin.org

This compound is one of the active chemical constituents found in Rehmanniae Radix. cjnmcpu.comijpsonline.com The therapeutic effects of the whole herb in improving ovarian function are linked to the synergistic action of its various compounds. frontiersin.org The pharmacological actions of Rehmanniae Radix in this context are associated with promoting granulosa cell proliferation, providing antioxidative and anti-aging effects, and modulating the immune and inflammatory microenvironment. frontiersin.orgnih.gov Furthermore, Rehmanniae Radix may offer benefits for conditions secondary to low estrogen levels, such as osteoporosis and cognitive dysfunction. frontiersin.org While the herb shows potential for improving ovarian function, the precise role and mechanisms of this compound as a single compound in this therapeutic area require more focused investigation. frontiersin.orgresearchgate.net

Drug Interaction Studies

The potential for drug-drug interactions is a critical aspect of pharmacological assessment. europa.eufda.gov Such interactions often involve the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast number of drugs. researchgate.netmdpi.com

Inhibition of Cytochrome P450 Enzymes (CYP3A4, 2C9, 2D6)

In vitro studies have been conducted to assess the effect of this compound on the activity of major CYP450 enzymes in human liver microsomes. researchgate.net Research shows that this compound suppresses the activity of CYP3A4, CYP2C9, and CYP2D6. researchgate.netmedchemexpress.com

The inhibitory effect on CYP3A4 was found to be non-competitive, while the inhibition of CYP2C9 and CYP2D6 followed a competitive model. researchgate.net Furthermore, the inhibition of CYP3A4 was determined to be time-dependent. researchgate.net These findings suggest that this compound or herbal products containing it could potentially interact with other drugs that are metabolized by these specific enzymes, which could guide its clinical application. researchgate.net

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| CYP3A4 | 10.08 | Non-competitive, Time-dependent | 5.08 | researchgate.net |

| CYP2C9 | 12.62 | Competitive | 6.25 | researchgate.net |

| CYP2D6 | 16.43 | Competitive | 8.14 | researchgate.net |

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant.

Methodological Approaches in Rehmannioside a Research

Extraction and Isolation Methodologies

The initial steps in Rehmannioside A research involve its extraction from the plant material, followed by purification to isolate the compound from other phytochemicals.

Solvent extraction is the foundational method for obtaining crude extracts containing this compound from its natural source. The choice of solvent and extraction technique is critical to maximize yield and efficiency. Common methods include maceration, reflux extraction, and ultrasonication. nih.govgoogle.comcjnmcpu.com

Maceration involves soaking the ground plant material in a solvent over a period of time. One study detailed the extraction of 9 kg of ground R. glutinosa root with methanol (B129727) (MeOH) to yield a crude extract. nih.gov Reflux extraction, a process of boiling the solvent with the plant material and condensing the vapor back into the mixture, is also employed. This can be done with solvents like ethanol (B145695) or methanol solutions. google.com To enhance extraction efficiency, techniques such as ultrasonic-assisted extraction may be used, which utilizes high-frequency sound waves to disrupt plant cell walls. cjnmcpu.com For instance, one protocol for preparing reference standards involves refluxing the plant material with a 30% to 90% ethanol solution. google.com

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires advanced separation techniques, primarily various forms of chromatography. A common strategy involves a multi-step process beginning with liquid-liquid partitioning followed by column chromatography. nih.gov

The crude extract is often first partitioned between different immiscible solvents to separate compounds based on their polarity. For example, a methanol extract can be sequentially partitioned with hexanes, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). nih.gov Due to the polar nature of glycosides like this compound, they typically concentrate in the more polar fractions, such as the n-butanol layer. nih.gov

This partially purified fraction is then subjected to column chromatography. Macroporous adsorption resins are frequently used for initial cleanup and enrichment. google.comnih.gov Resins like D101 have been shown to be effective in adsorbing and then selectively desorbing target compounds. nih.gov Further purification is achieved using silica (B1680970) gel column chromatography, where compounds are separated based on their affinity for the stationary phase and the polarity of the mobile phase. nih.govgoogle.com For high-purity isolation, advanced methods like high-speed countercurrent chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample and allowing for high recovery rates. nih.govoup.com

Analytical and Quantification Methods

Once extracted and purified, this compound is identified and quantified using precise analytical techniques. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are the gold standards for this purpose. cjnmcpu.com

HPLC is a widely used technique for the separation, identification, and quantification of this compound. researchgate.net The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound analysis, reversed-phase columns, such as a C18 column, are typically used. researchgate.netkoreascience.kr

The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. researchgate.net Detection is frequently performed using a diode-array detector (DAD) or a UV detector at a wavelength where iridoid glycosides absorb, such as 203 nm or 215 nm. researchgate.netmdpi.com The method's reliability is established through validation parameters including linearity, precision, and accuracy. koreascience.kr

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Instrument | Waters 2695 HPLC system cjnmcpu.com | HPLC with DAD and ESI-MS koreascience.kr |

| Column | Agilent Extend C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | ODS column (250 mm x 4.6 mm, 5 µm) koreascience.kr |

| Mobile Phase | Acetonitrile - 0.1% Phosphoric Acid (gradient) researchgate.net | Acetonitrile - Water (gradient) koreascience.kr |

| Flow Rate | 1.0 mL/min researchgate.net | 0.3 mL/min koreascience.kr |

| Detection | 215 nm researchgate.net | 205 nm koreascience.kr |

| Column Temp. | Not specified | 25°C koreascience.kr |

This table is interactive. You can sort and filter the data.

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm), leading to significantly higher resolution, greater sensitivity, and faster analysis times. nih.gov This technique is particularly effective for analyzing complex extracts of Rehmannia glutinosa. mdpi.comnih.gov

Similar to HPLC, UHPLC analysis of this compound employs reversed-phase columns, such as an ACQUITY UPLC HSS T3 (1.8 or 1.7 µm), which are well-suited for separating polar compounds. nih.govnih.gov The mobile phase generally consists of acetonitrile and water containing 0.1% formic acid, run on a gradient elution. mdpi.comnih.gov The enhanced separation power of UHPLC allows for better distinction between structurally similar iridoid glycosides that are often present alongside this compound in the extract. nih.gov

Table 2: Examples of UHPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Instrument | Dionex UltiMate 3000 UHPLC nih.gov | Vanquish UHPLC System nih.gov |

| Column | Waters HSS T3 (100 mm × 2.1 mm, 1.7 µm) nih.gov | ACQUITY UPLC® HSS T3 (100 mm × 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase | Acetonitrile - Water with 0.1% Formic Acid (gradient) nih.gov | Acetonitrile - 0.1% Formic Acid aqueous solution (gradient) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov | Not specified |

| Detection | Coupled to Mass Spectrometer nih.gov | Photodiode Array (PDA) Detector nih.gov |

| Column Temp. | 35°C nih.gov | 55°C nih.gov |

This table is interactive. You can sort and filter the data.

For unambiguous identification and highly sensitive quantification, HPLC or UHPLC systems are often coupled to a mass spectrometer (MS). nih.govsemanticscholar.org LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Electrospray ionization (ESI) is a common ionization source used for analyzing polar compounds like this compound, and it can be operated in both positive and negative ion modes. koreascience.krnih.gov

In positive ion mode, this compound is often detected as a sodium adduct ion [M+Na]⁺. researchgate.netmdpi.com For definitive structural confirmation, tandem mass spectrometry (MS/MS or MS²) is used. koreascience.krnih.gov In an MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented, producing a characteristic pattern of daughter ions that serves as a structural fingerprint, allowing it to be distinguished from its isomers. mdpi.comnih.gov This level of specificity is crucial for accurately identifying the compound in complex biological matrices. researchgate.net

Table 3: Examples of LC-MS Conditions for this compound Identification

| Parameter | Condition 1 | Condition 2 |

| LC System | UHPLC mdpi.com | UHPLC nih.gov |

| MS System | Linear Ion Trap-Orbitrap MS researchgate.net | LTQ-Orbitrap-MS/MS nih.gov |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net | Electrospray Ionization (ESI) nih.gov |

| Ion Mode | Positive and Negative researchgate.netmdpi.com | Positive nih.gov |

| Parent Ion (m/z) | [M+Na]⁺ at m/z 413.2158 mdpi.com | Identified by comparison to standard nih.gov |

| Key Application | Identification and distinction from isomers like Rehmannioside B mdpi.com | Identification and fragmentation pathway analysis nih.gov |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is primarily employed to analyze the chemical profile of extracts from Rehmannia glutinosa, the plant from which this compound is derived. semanticscholar.org This method is particularly useful for studying the changes in chemical composition that occur during the processing of Rehmanniae Radix, the root of the plant. nih.gov

In a typical application, GC-MS analysis is conducted using a gas chromatograph coupled to a mass spectrometer. nih.gov For instance, studies have utilized a WD-5 MS silica capillary column to analyze the nonpolar constituents of distillates from processed Rehmanniae Radix. semanticscholar.orgnih.gov Through this method, researchers have successfully identified this compound along with other iridoid glycosides like rehmannioside D and leonuride, based on their mass spectra and retention times. semanticscholar.orgnih.gov The fragmentation patterns observed in the mass spectrometer are crucial for confirming the identity of these compounds. semanticscholar.org While GC-MS is effective for volatile components, it is often used in combination with Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve a more comprehensive analysis of both polar and nonpolar constituents in Rehmannia samples. semanticscholar.orgnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Thermo Fisher TSQ 8000 gas chromatograph–mass spectrometer | semanticscholar.orgnih.gov |

| Column | WD-5 MS silica capillary column (30 m × 0.25 mm i.d., 0.25-μm film thickness) | semanticscholar.orgnih.gov |

| Carrier Gas | Helium (99.99% purity) | semanticscholar.orgnih.gov |

| Flow Rate | 1.0 mL/min | semanticscholar.orgnih.gov |

| Injector Temperature | 250°C | semanticscholar.org |

| MS Electron Impact Energy | 70 eV | semanticscholar.org |

| MS Full-Scan Range | 50–500 amu | semanticscholar.org |

Spectroscopic Analysis (e.g., UV, IR, NMR)

Spectroscopic techniques are indispensable for the structural elucidation and identification of natural products like this compound. These methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information about a molecule's structure and chemical environment. lehigh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of organic compounds. In the study of Rehmannia glutinosa, 1H NMR-based metabolic profiling has been used to investigate the chemical changes that occur during processing, helping to differentiate between raw and processed roots. rsc.org While detailed NMR spectral data for this compound is found within specialized literature, its structural confirmation relies heavily on the interpretation of 1H and 13C NMR spectra. nih.gov

Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS), is crucial for identifying this compound in complex mixtures. High-resolution techniques like UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) have been used to analyze extracts of Rehmanniae Radix. nih.gov In these analyses, this compound is identified by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS spectra. nih.gov For example, in positive ion mode, an [M+Na]⁺ peak has been observed for this compound. nih.gov

UV-Visible Spectroscopy is often used as a detection method in liquid chromatography. nih.gov During the analysis of Rehmanniae Radix extracts, detection wavelengths are typically set at specific values, such as 203 nm or 254 nm, to monitor for the presence of compounds like iridoid glycosides. nih.govnih.govmdpi.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. lehigh.edu The IR spectrum of a compound reveals characteristic absorption bands corresponding to specific types of chemical bonds, which aids in its structural identification. researchgate.net

| Technique | Application in this compound Research | Reference |

|---|---|---|

| NMR Spectroscopy | Structural elucidation and metabolic profiling of Rehmanniae Radix. | rsc.org |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation patterns, often coupled with LC. | nih.gov |

| UV-Visible Spectroscopy | Detection in HPLC/UPLC analysis at specific wavelengths (e.g., 203 nm, 254 nm). | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups within the molecular structure. | lehigh.eduresearchgate.net |

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools for investigating the biological activities and mechanisms of action of this compound at the cellular level. researchgate.net These models allow researchers to study the effects of the compound in a controlled environment, providing insights into its potential therapeutic properties. ajol.info Various cell lines are used depending on the research focus. For example, human renal tubular epithelial cells (HK-2) are used to model diabetic nephropathy, while human neuroblastoma cells (SH-SY5Y) are employed in studies related to neuroprotection. ajol.infonih.gov These cell culture systems provide a platform to explore the effects of this compound on cell viability, apoptosis, and oxidative stress, often under conditions that mimic disease states, such as high glucose or oxidative insult. ajol.inforesearchgate.netmdpi.com

Cell Viability Assays (e.g., MTT, CCK-8, LDH)

Cell viability assays are routinely performed to evaluate the effects of this compound on cell health and survival. creative-biogene.com These colorimetric assays measure metabolic activity, which is generally proportional to the number of viable cells. nih.govabcam.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. nih.gov In one study, the MTT assay was used to show that this compound significantly enhanced the survival of high glucose-induced HK-2 renal tubular epithelial cells. ajol.info Another study using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂) also found that this compound treatment improved cell viability as measured by the MTT assay. researchgate.net

The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. dojindo.com This assay is known for its low toxicity and high sensitivity. dojindo.com Research on SH-SY5Y cells subjected to H₂O₂-induced injury demonstrated that this compound treatment significantly increased cell viability as determined by the CCK-8 assay. nih.gov

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. researchgate.net In studies with H₂O₂-treated SH-SY5Y cells, this compound was found to reduce LDH release, indicating a protective effect against cell death. nih.gov

| Cell Line | Stressor | Assay | Finding with this compound | Reference |

|---|---|---|---|---|

| HK-2 | High Glucose | MTT | Significantly enhanced cell survival. | ajol.info |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | MTT | Improved cell viability. | researchgate.net |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | CCK-8 | Increased cell viability. | nih.govresearchgate.net |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | LDH | Reduced cytotoxicity (decreased LDH release). | nih.govresearchgate.net |

Apoptosis Assays (e.g., Caspase 3 activity, BAX, Bcl-2)

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is implicated in many diseases. mdpi.com Assays targeting key mediators of apoptosis are used to determine if this compound can modulate this pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic BAX, are crucial regulators of the mitochondrial pathway of apoptosis. mdpi.comnih.gov Caspase-3 is a key executioner caspase that, once activated, leads to the cleavage of cellular proteins and cell death. mdpi.commdpi.com

In studies using high glucose-treated HK-2 cells, this compound was found to suppress apoptosis. ajol.info This was demonstrated by a decrease in Caspase-3 activity and a reduction in the expression of the pro-apoptotic protein BAX, alongside an increase in the expression of the anti-apoptotic protein Bcl-2. ajol.info Similarly, in H₂O₂-induced SH-SY5Y neuroblastoma cells, this compound treatment was shown to inhibit apoptosis, as evidenced by reduced levels of cleaved Caspase-3. researchgate.net Analysis of the BAX/Bcl-2 ratio is a common method to assess the apoptotic potential, with a lower ratio indicating an anti-apoptotic effect. nih.govresearchgate.net

| Cell Line | Stressor | Apoptotic Marker | Effect of this compound | Reference |

|---|---|---|---|---|

| HK-2 | High Glucose | Caspase-3 Activity | Inhibited | ajol.info |

| HK-2 | High Glucose | BAX Expression | Decreased | ajol.info |

| HK-2 | High Glucose | Bcl-2 Expression | Increased | ajol.info |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Cleaved Caspase-3 | Decreased | researchgate.net |

Oxidative Stress Markers (e.g., SOD, Catalase, MDA, ROS)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key factor in the pathogenesis of numerous diseases. ajol.info The antioxidant potential of this compound is frequently evaluated by measuring its effect on various oxidative stress markers.

Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen that can damage cell structures. Assays using fluorescent probes like DCFH-DA are used to measure intracellular ROS levels. Studies have shown that this compound treatment significantly reduces ROS generation in both high glucose-stimulated HK-2 cells and H₂O₂-treated SH-SY5Y cells. ajol.infonih.govresearchgate.net

Endogenous Antioxidant Enzymes such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) are the body's primary defense against oxidative damage. science.gov Research indicates that this compound can enhance the activity of these enzymes. In high glucose-induced HK-2 cells, this compound treatment led to increased levels of both SOD and Catalase. ajol.info

Malondialdehyde (MDA) is a product of lipid peroxidation and a widely used marker of oxidative damage to cell membranes. science.gov Treatment with this compound has been shown to decrease MDA levels in HK-2 cells exposed to high glucose and in SH-SY5Y cells under oxidative stress conditions, indicating a reduction in lipid peroxidation. ajol.infonih.gov

| Cell Line | Stressor | Oxidative Stress Marker | Effect of this compound | Reference |

|---|---|---|---|---|

| HK-2 | High Glucose | ROS | Decreased | ajol.info |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | ROS | Decreased | nih.govresearchgate.net |

| HK-2 | High Glucose | SOD | Increased | ajol.info |

| HK-2 | High Glucose | Catalase | Increased | ajol.info |

| HK-2 | High Glucose | MDA | Decreased | ajol.info |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | MDA | Decreased | nih.gov |

Immunoblotting and Gene Expression Analysis (e.g., Western blot, RT-qPCR)

To delve into the molecular pathways modulated by this compound, researchers utilize techniques like immunoblotting (Western blot) and gene expression analysis (Reverse Transcription-Quantitative Polymerase Chain Reaction, or RT-qPCR).

Western blot analysis allows for the detection and quantification of specific proteins. researchgate.net This technique is crucial for understanding how this compound affects cellular signaling pathways. For instance, studies have shown that this compound protects renal tubular epithelial cells by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). ajol.info In neuroprotective studies, Western blotting revealed that this compound activates the PI3K/AKT/Nrf2 signaling pathway, evidenced by increased expression of proteins like p-PI3K, p-Akt, and nuclear Nrf2. nih.gov It has also been used to confirm the effects of this compound on apoptotic proteins like cleaved Caspase-3 and regulatory proteins like p-NF-κB. researchgate.net

RT-qPCR is used to measure the expression levels of specific genes. This method provides insight into how this compound may regulate cellular processes at the transcriptional level. For example, in studies on inflammation in SH-SY5Y cells, RT-qPCR was used to demonstrate that this compound could decrease the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net

| Technique | Target Analyzed | Cell Model | Key Finding with this compound | Reference |

|---|---|---|---|---|

| Western Blot | p38 MAPK, ERK1/2 | HK-2 cells | Inhibited the MAPK pathway. | ajol.info |

| Western Blot | p-PI3K, p-Akt, Nrf2, HO-1, SLC7A11, GPX4 | SH-SY5Y cells | Activated PI3K/AKT/Nrf2 and SLC7A11/GPX4 pathways. | nih.gov |

| Western Blot | Cleaved Caspase-3, p-NF-κB | SH-SY5Y cells | Suppressed apoptosis and inflammation. | researchgate.net |

| RT-qPCR | TNF-α, IL-1β, IL-6 | SH-SY5Y cells | Decreased gene expression of pro-inflammatory cytokines. | researchgate.net |

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used for analyzing the physical and chemical characteristics of individual cells in a fluid suspension as they pass through a laser beam. In cell cycle analysis, this method is typically used to measure the DNA content of cells, which allows for the quantification of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govthermofisher.commiltenyibiotec.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. thermofisher.com This allows researchers to distinguish between cells in the G0/G1 phase (with a 2N DNA content), the S phase (with varying DNA content between 2N and 4N), and the G2/M phase (with a 4N DNA content). thermofisher.com This technique is instrumental in pharmacology and toxicology for assessing how compounds affect cell proliferation and division. nih.govauctoresonline.org

In the context of this compound research, flow cytometry has been utilized to evaluate its protective effects against apoptosis (programmed cell death), which is intricately linked to the cell cycle. For instance, in a study involving SH-SY5Y neuroblastoma cells damaged by hydrogen peroxide (H₂O₂), flow cytometry was used to quantify the percentage of apoptotic cells. researchgate.net The analysis revealed that treatment with this compound significantly reduced the rate of apoptosis in these cells, demonstrating its neuroprotective capacity. researchgate.net While this specific application focuses on apoptosis rather than the distinct phases of the cell cycle, it showcases the utility of flow cytometry in quantifying cellular responses to this compound at a single-cell level.

In Vivo Animal Models

In vivo animal models are indispensable for studying the physiological and pathological effects of chemical compounds in a complex, living organism. Research on this compound frequently employs rodent models to investigate its therapeutic potential for various diseases. nih.govresearchgate.net These models allow scientists to simulate human conditions and assess the compound's impact on disease progression, behavior, and tissue pathology.

Induction of Disease Models (e.g., MCAO for ischemia, high glucose for DN)

To study the neuroprotective and other therapeutic effects of this compound, researchers artificially induce specific disease states in animal models.

Middle Cerebral Artery Occlusion (MCAO) for Ischemia: The MCAO model is a standard procedure for inducing focal cerebral ischemia, mimicking the effects of a stroke in humans. nih.govyoutube.com This surgical technique typically involves the insertion of an intraluminal filament to block the middle cerebral artery, leading to a reduction in blood flow to a specific brain region. youtube.comnih.gov After a set period, the filament can be withdrawn to allow reperfusion (the return of blood flow), which is relevant for studying ischemia-reperfusion injury. nih.govyoutube.com This model is used to evaluate how this compound can improve outcomes following a stroke, such as reducing infarct volume and cognitive impairment. nih.govresearchgate.net

High Glucose/Streptozotocin (B1681764) for Diabetic Nephropathy (DN): Animal models of diabetic nephropathy are often created using a combination of a high-fat diet and injections of streptozotocin (STZ), a chemical toxic to the insulin-producing beta cells of the pancreas. scispace.com This method induces type 2 diabetes in the animals. Another approach involves administering high levels of glucose to simulate the hyperglycemic state characteristic of diabetes. ajol.info These models allow researchers to investigate the protective effects of this compound against kidney damage, a common complication of diabetes. scispace.comajol.infonih.govnih.gov

| Disease Model | Induction Method | Human Condition Mimicked | Purpose in this compound Research |

|---|---|---|---|

| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) nih.govyoutube.com | Ischemic Stroke youtube.com | To assess neuroprotective and cognitive-enhancing effects. nih.govresearchgate.net |

| Diabetic Nephropathy (DN) | Streptozotocin (STZ) injection and/or high-fat/high-glucose diet. scispace.com | Diabetic Kidney Disease frontiersin.org | To evaluate protective effects on renal tissue and function. ajol.infonih.gov |

Assessment of Neurological Deficits and Cognitive Function (e.g., Morris Water Maze, Garcia score)

Following the induction of neurological disease models like MCAO, researchers use a battery of behavioral tests to quantify the extent of neurological damage and any therapeutic improvements from this compound treatment.

Morris Water Maze (MWM): The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents. nih.govfrontiersin.org The test involves a circular pool filled with opaque water, containing a hidden escape platform just below the surface. nih.govyoutube.com Animals must learn the platform's location using distal visual cues in the room. nih.gov In studies on this compound, the MWM test demonstrated that rats treated with the compound after an MCAO-induced injury showed significantly improved cognitive function, finding the hidden platform more quickly than untreated rats. nih.govresearchgate.netresearchgate.net

Garcia Score: This is a composite scoring system used to evaluate the severity of neurological deficits after a stroke. nih.gov It assesses multiple aspects of sensorimotor function, including spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to whisker stimulation. A higher score indicates better neurological function. Studies have shown that rats treated with this compound had significantly improved Garcia scores compared to the model group, indicating a reduction in neurological deficits. nih.govresearchgate.net

Histopathological Evaluation (e.g., H&E, Nissl staining)

Histopathological evaluation involves the microscopic examination of tissue to observe disease-related changes at the cellular level. Standard staining techniques are used to visualize different cellular components.

Hematoxylin and Eosin (B541160) (H&E) Staining: H&E staining is a cornerstone of pathology that provides a general overview of tissue morphology. nih.govnih.gov Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in varying shades of pink. nih.gov In this compound research, H&E staining of hippocampal sections from rats with vascular dementia showed that the compound attenuated histological alterations, such as neuronal cell degeneration. researchgate.netresearchgate.net

Nissl Staining: This method uses dyes like cresyl violet to stain Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons. researchgate.netmendeley.com The density and appearance of Nissl bodies are indicative of neuron health and protein synthesis activity; a loss of these bodies (chromatolysis) is a sign of cellular injury. researchgate.netresearchgate.net In studies evaluating this compound, Nissl staining revealed that the compound protected against neuronal damage and loss in the hippocampus of rats subjected to chronic stress or vascular dementia. researchgate.net

| Staining Method | Target Cellular Component | Information Provided | Finding in this compound Research |

|---|---|---|---|

| Hematoxylin & Eosin (H&E) nih.gov | Nuclei (blue/purple), Cytoplasm/Extracellular Matrix (pink). nih.gov | General tissue architecture and cellular morphology. nih.gov | Attenuated histological alterations and neuronal degeneration in the hippocampus. researchgate.net |

| Nissl Staining mendeley.com | Nissl bodies (rough ER) in neurons (dark blue/purple). researchgate.net | Neuronal health and viability; detects neuronal injury or loss. researchgate.net | Increased the number of surviving neurons in the hippocampus of disease models. researchgate.net |

Pharmacokinetic Studies (limited absorption reported)

Pharmacokinetic studies investigate how an organism absorbs, distributes, metabolizes, and excretes a drug or compound. Research on the components of Radix Rehmanniae administered orally to rats has provided insight into the bioavailability of this compound. A study using liquid chromatography coupled with mass spectrometry found that after oral administration of a Radix Rehmanniae water extract, the plasma concentrations of this compound were very low. nih.gov This finding suggests that this compound has limited absorption from the gastrointestinal tract into the bloodstream in its original form. nih.govresearchgate.net In contrast, other compounds from the extract, such as catalpol (B1668604) and ajugol, were found to be the main absorbed components. nih.gov

Computational and Systems Biology Approaches

Computational and systems biology approaches, such as network pharmacology and molecular docking, are used to predict the mechanisms of action of compounds and identify their potential molecular targets. tandfonline.commdpi.com These in silico methods integrate data from various biological databases to construct complex interaction networks. tandfonline.comnih.gov

Network Pharmacology: This approach builds "compound-target-disease" networks to explore the complex interactions between the active ingredients in a substance and their biological targets within a disease context. nih.govnih.gov For this compound, network pharmacology studies have been used to predict its therapeutic mechanisms in conditions like systemic lupus erythematosus (SLE) and diabetic nephropathy. frontiersin.orgnih.govresearchgate.net These analyses often highlight key signaling pathways, such as the PI3K-Akt signaling pathway, as being central to the compound's effects. nih.govresearchgate.netresearchgate.net

Molecular Docking: This computational technique simulates the binding of a small molecule (ligand), like this compound, to the three-dimensional structure of a target protein (receptor). mdpi.comnih.gov The goal is to predict the binding affinity and orientation, suggesting how strongly the compound might interact with and modulate the protein's function. mdpi.com Molecular docking studies have suggested that this compound has a high binding affinity for key targets like mTOR (mammalian target of rapamycin), which is involved in cell growth and proliferation. nih.govresearchgate.net These computational predictions help to prioritize targets for further experimental validation. nih.gov

Network Pharmacology

Network pharmacology is a computational approach that investigates the complex interactions between drug components, their protein targets, and associated disease pathways from a systems-level perspective. e-century.us This methodology is particularly suited for analyzing the multi-target effects of natural compounds like this compound. e-century.usmdpi.com The typical workflow involves identifying potential protein targets for the compound using databases such as SwissTargetPrediction and SuperPred, and gathering disease-related targets from resources like GeneCards and DisGeNet. nih.govresearchgate.net Subsequently, a protein-protein interaction (PPI) network is constructed for the overlapping targets, often using the STRING platform, to identify key hubs and modules. nih.gov Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed to elucidate the biological processes and signaling pathways involved. nih.govresearchgate.net

In research on this compound for Systemic Lupus Erythematosus (SLE), network pharmacology identified several key potential targets. nih.govresearchgate.net The analysis revealed that the primary biological functions were related to responses to oxidative stress and reactive oxygen species. nih.gov The PI3K-Akt signaling pathway emerged as a significant pathway through which this compound may exert its effects. nih.govresearchgate.net Another study focusing on sepsis identified ADAM17 as a potential target for this compound. nih.gov

| Target Protein | Full Name | Significance in Study |

|---|---|---|

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Identified as a top-ranking target by degree value in the PPI network. nih.govresearchgate.net |

| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | A key hub protein identified in the network analysis. nih.govresearchgate.net |

| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | A central node in the identified PI3K-Akt signaling pathway. nih.govresearchgate.net |

| MTOR | Mechanistic Target of Rapamycin (B549165) | Ranked as a top target and later confirmed by molecular docking. nih.govresearchgate.net |

| TLR4 | Toll-Like Receptor 4 | Identified as a significant target in the interaction network. nih.govresearchgate.net |

Molecular Docking

Molecular docking is a computational simulation technique used to predict the binding mode and affinity between a small molecule (ligand) and a macromolecule (protein target). nih.gov This method is crucial for validating the interactions suggested by network pharmacology. mdpi.com The process involves obtaining the three-dimensional structures of the ligand, such as this compound from the PubChem database, and the protein target from the Protein Data Bank (PDB). nih.govtandfonline.com Software like AutoDock Vina is then used to calculate the binding energy, which indicates the stability of the ligand-protein complex. nih.gov

In the context of this compound research, molecular docking has been employed to verify its interaction with key targets. For instance, studies on its potential role in SLE demonstrated that this compound exhibited the highest binding affinity for the mechanistic target of rapamycin (mTOR), corroborating the findings from network pharmacology and suggesting mTOR is a key target. nih.govresearchgate.net In a separate investigation related to sepsis, docking studies highlighted a potential interaction between this compound and the target protein ADAM17. nih.gov

| Ligand | Protein Target | Disease Context | Key Finding |

|---|---|---|---|

| This compound | mTOR | Systemic Lupus Erythematosus (SLE) | Showed the highest binding affinity, suggesting a key interaction. nih.govresearchgate.net |

| This compound | ADAM17 | Sepsis | Predicted as a potential interaction target. nih.gov |

Molecular Dynamics Simulation

To further validate the stability of ligand-protein complexes predicted by molecular docking, researchers employ molecular dynamics (MD) simulations. nih.gov This technique uses computational algorithms to simulate the physical movements of atoms and molecules over time. nih.gov By running simulations using software such as GROMACS and applying specific force fields like Amber14SB, scientists can assess the dynamic stability of the interaction. nih.gov Key metrics analyzed include the Root-Mean-Square Deviation (RMSD), which indicates the stability of the complex, and the Root-Mean-Square Fluctuation (RMSF), which measures the movement of the ligand within the binding pocket. nih.gov